(R)-2-((2-Aminothieno[3,2-D]pyrimidin-4-YL)amino)pentan-1-OL
Description
Stereochemical Features
- Chiral center : The second carbon of the pentanol chain (C2) adopts an (R) configuration due to the Cahn-Ingold-Prelog priority sequence:
- Amino group (-NH-thienopyrimidine)
- Hydroxymethyl group (-CH~2~OH)
- Two methylene groups (-CH~2~CH~2~CH~3~)
- Tautomerism : The thienopyrimidine core may exhibit keto-enol tautomerism, though the amino substituent at position 2 stabilizes the canonical form .
| Structural Feature | Description |
|---|---|
| Thieno[3,2-d]pyrimidine core | Bicyclic system with thiophene (5-membered) fused to pyrimidine (6-membered) |
| Side chain | (R)-configured pentan-1-ol linked via an amino bridge |
| Functional groups | Primary amine (-NH~2~), secondary amine (-NH-), hydroxyl (-OH) |
Crystallographic Analysis and Conformational Studies
While crystallographic data for this compound remains unpublished, insights can be drawn from analogous thienopyrimidine derivatives:
Key Observations from Related Structures :
- Planarity : The thieno[3,2-d]pyrimidine core adopts a near-planar conformation, with dihedral angles <5° between fused rings.
- Hydrogen bonding : Amino and hydroxyl groups participate in intramolecular H-bonds, stabilizing specific conformations.
- Side-chain orientation : Alkyl chains in similar compounds exhibit gauche or anti-periplanar arrangements depending on steric and electronic factors.
Spectroscopic Characterization (NMR, IR, UV-Vis)
Nuclear Magnetic Resonance (NMR) Spectroscopy
Theoretical ^1^H and ^13^C NMR chemical shifts for this compound are projected below, based on analogous thienopyrimidines :
| Nucleus | Chemical Shift (δ, ppm) | Assignment |
|---|---|---|
| ^1^H | 6.80–7.20 (multiplet) | Aromatic protons (H5, H6, H7 of thienopyrimidine) |
| ^1^H | 4.90–5.10 (broad) | -NH~2~ (exchangeable) |
| ^1^H | 3.50–3.70 (triplet) | -CH~2~OH (C1 of pentanol) |
| ^1^H | 1.20–1.60 (multiplet) | -CH~2~CH~2~CH~2~- (C3–C5 of pentanol) |
| ^13^C | 158.5 | C4 (pyrimidine nitrogen attachment) |
| ^13^C | 115.2–140.0 | Aromatic carbons (thienopyrimidine core) |
Infrared (IR) Spectroscopy
- N-H stretch : 3300–3400 cm⁻¹ (amino groups)
- O-H stretch : 3200–3600 cm⁻¹ (hydroxyl, broad)
- C=C/C=N stretch : 1600–1650 cm⁻¹ (aromatic ring vibrations)
UV-Vis Spectroscopy
- λ~max~ : 260–280 nm (π→π* transitions in the conjugated thienopyrimidine system) .
Properties
Molecular Formula |
C11H16N4OS |
|---|---|
Molecular Weight |
252.34 g/mol |
IUPAC Name |
(2R)-2-[(2-aminothieno[3,2-d]pyrimidin-4-yl)amino]pentan-1-ol |
InChI |
InChI=1S/C11H16N4OS/c1-2-3-7(6-16)13-10-9-8(4-5-17-9)14-11(12)15-10/h4-5,7,16H,2-3,6H2,1H3,(H3,12,13,14,15)/t7-/m1/s1 |
InChI Key |
LINZEBOWNWMPEB-SSDOTTSWSA-N |
Isomeric SMILES |
CCC[C@H](CO)NC1=NC(=NC2=C1SC=C2)N |
Canonical SMILES |
CCCC(CO)NC1=NC(=NC2=C1SC=C2)N |
Origin of Product |
United States |
Preparation Methods
Core Thieno[3,2-d]pyrimidine Scaffold Synthesis
The thieno[3,2-d]pyrimidine nucleus is typically constructed via cyclocondensation reactions starting from substituted thiophene derivatives. Although direct literature on the exact isomer (3,2-d) is limited, analogous thieno[2,3-d]pyrimidine syntheses provide a reliable basis.
Gewald Reaction for Thiophene Precursors:
The Gewald reaction is commonly used to prepare substituted aminothiophenes, which serve as key intermediates. For example, ethyl 2-amino-3-cyano-4-methyl-thiophene-5-carboxylate can be synthesized by reacting ethyl acetoacetate, malononitrile, and sulfur in ethanol with diethylamine as a catalyst at ambient temperature.Cyclocondensation to Form Thienopyrimidines:
The amino-substituted thiophene precursor undergoes cyclocondensation with nitriles under acidic conditions, often by bubbling dry hydrogen chloride gas through the reaction mixture, to yield 4-amino-thieno[2,3-d]pyrimidines. This method can be adapted for the 3,2-d isomer by selecting appropriate thiophene precursors.Halogenation and Substitution:
2,4-Dichlorothieno[2,3-d]pyrimidine derivatives are synthesized by chlorination of thieno[2,3-d]pyrimidine-2,4(1H,3H)-dione using phosphorus oxychloride and a catalytic amount of DMF at elevated temperatures (around 115 °C) for several hours. These chlorides serve as electrophilic sites for subsequent nucleophilic aromatic substitution.
| Step | Reagents/Conditions | Yield (%) | Notes |
|---|---|---|---|
| Gewald reaction to thiophene intermediate | Ethyl acetoacetate, malononitrile, sulfur, EtOH, diethylamine catalyst, RT | ~70-85% (typical for Gewald) | Ambient temperature, base catalysis |
| Cyclocondensation to thienopyrimidine | Nitriles, acidic conditions (dry HCl gas) | Moderate to high | Acidic gas bubbling for ring closure |
| Chlorination to 2,4-dichlorothienopyrimidine | POCl3, DMF catalyst, 115 °C, 5-8 h | 56-63% | Elevated temperature, careful moisture control |
Attachment of the (R)-2-Amino-pentan-1-ol Side Chain
The chiral amino alcohol side chain (pentan-1-ol backbone) is introduced via amination at the 4-position amino group or via coupling reactions depending on the synthetic route.
Chiral Amino Alcohol Synthesis:
The (R)-2-amino-pentan-1-ol moiety can be synthesized separately using enantioselective methods such as asymmetric reduction or chiral pool synthesis. This chiral amino alcohol features a stereocenter critical for biological activity.Coupling to the Thienopyrimidine Core:
The amino group at position 4 of the thienopyrimidine can be coupled to the chiral amino alcohol through amide or amine bond formation, often using coupling reagents or via nucleophilic substitution on activated derivatives of the thienopyrimidine core.Reaction Conditions:
Typical coupling reactions employ mild bases and polar aprotic solvents (e.g., dichloromethane or DMF) at ambient to moderate temperatures. Protection/deprotection strategies may be necessary to preserve stereochemistry and functional group integrity.
| Step | Reagents/Conditions | Yield (%) | Notes |
|---|---|---|---|
| Synthesis of (R)-2-amino-pentan-1-ol | Enantioselective reduction or chiral pool | Variable | Requires stereochemical control |
| Coupling with 4-amino-thienopyrimidine | Coupling reagents, mild base, polar solvent | Moderate to high | Protection of functional groups may be needed |
Purification and Characterization
Purification:
Crystallization, column chromatography, and recrystallization are standard methods to purify the final compound. The use of chiral HPLC can confirm enantiomeric purity.Characterization:
Techniques such as NMR (1H, 13C), MS (ESI-MS, HRMS), IR spectroscopy, and elemental analysis confirm the structure and purity. Optical rotation measurements validate stereochemistry.
Summary Table of Preparation Steps
| Step No. | Process | Key Reagents/Conditions | Typical Yield (%) | Remarks |
|---|---|---|---|---|
| 1 | Gewald reaction to thiophene | Ethyl acetoacetate, malononitrile, sulfur, EtOH, diethylamine catalyst, RT | ~70-85 | Base-catalyzed condensation |
| 2 | Cyclocondensation to thienopyrimidine | Nitriles, dry HCl gas, acidic conditions | Moderate to high | Formation of fused heterocycle |
| 3 | Chlorination to dichlorothienopyrimidine | POCl3, DMF, 115 °C, 5-8 h | 56-63 | Electrophilic substitution sites |
| 4 | Amination at 2-position | Ammonium hydroxide, ethanol, 20 °C, 48 h | ~63 | Nucleophilic aromatic substitution |
| 5 | Synthesis of chiral amino alcohol | Enantioselective methods or chiral pool synthesis | Variable | Stereochemical control crucial |
| 6 | Coupling of side chain | Coupling reagents, mild base, polar solvents | Moderate to high | Amide or amine bond formation |
| 7 | Purification and characterization | Chromatography, crystallization, NMR, MS, optical rotation | - | Ensures purity and stereochemistry |
Research Findings and Notes
The Gewald reaction and subsequent cyclocondensation remain the most robust and widely used methods for constructing the thieno[3,2-d]pyrimidine core with amino substitution.
The use of phosphorus oxychloride and DMF for chlorination is well-documented for generating reactive intermediates suitable for nucleophilic substitution, essential for introducing the 2-amino substituent.
The stereochemistry of the amino alcohol side chain is critical; thus, enantioselective synthesis or chiral resolution is necessary to obtain the (R)-enantiomer with high enantiomeric excess.
Reaction conditions such as temperature, solvent choice, and reaction time significantly influence yields and purity, requiring optimization for scale-up.
The final compound's purity and stereochemical integrity are validated by advanced analytical methods including chiral HPLC and NMR spectroscopy.
Chemical Reactions Analysis
Types of Reactions
®-2-((2-Aminothieno[3,2-D]pyrimidin-4-YL)amino)pentan-1-OL can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen or introduce hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, pH, and solvent choice are critical for achieving the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds.
Scientific Research Applications
Synthesis of (R)-2-((2-Aminothieno[3,2-D]pyrimidin-4-YL)amino)pentan-1-OL
The synthesis of this compound involves multiple steps, typically starting from commercially available precursors. The methods often include palladium-catalyzed cross-coupling reactions to introduce specific substituents at various positions on the thieno[3,2-d]pyrimidine scaffold. These synthetic strategies have been documented to yield derivatives with significant biological activity, particularly against cancer cell lines and other pathological conditions .
Anticancer Properties
One of the most promising applications of this compound is its potential as an anticancer agent. Studies have shown that derivatives of thieno[3,2-d]pyrimidines exhibit inhibitory effects on focal adhesion kinase (FAK), an enzyme often overexpressed in metastatic cancers. For instance, compounds derived from this scaffold demonstrated IC50 values in the nanomolar range against FAK, indicating potent inhibition .
Table 1: Anticancer Activity of Thieno[3,2-d]pyrimidine Derivatives
| Compound | IC50 (nM) | Target Enzyme |
|---|---|---|
| 9 | 18 | FAK |
| 11 | 26 | FAK |
| 12 | 35 | FAK |
Antimicrobial Activity
Research has also indicated that thieno[3,2-d]pyrimidine derivatives possess antimicrobial properties. The structural modifications at position 6 of the pyrimidine ring have been linked to enhanced activity against various bacterial strains. For example, compounds with halogen substitutions exhibited significant antibacterial effects .
Case Study 1: FAK Inhibition in Cancer Models
In a study involving xenograft mouse models inoculated with MV4−11 cells, thieno[3,2-d]pyrimidine derivatives were shown to significantly reduce tumor growth. The results indicated that compounds targeting FAK could effectively inhibit cancer progression and metastasis .
Case Study 2: Antimicrobial Efficacy
A series of thieno[3,2-d]pyrimidine derivatives were evaluated for their antimicrobial activity against both Gram-positive and Gram-negative bacteria. The study highlighted the importance of substituent choice on the biological efficacy of these compounds. Notably, derivatives with electron-withdrawing groups displayed superior activity compared to their electron-donating counterparts .
Mechanism of Action
The mechanism of action of ®-2-((2-Aminothieno[3,2-D]pyrimidin-4-YL)amino)pentan-1-OL involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in cellular pathways. The compound’s effects are mediated through binding to these targets, leading to changes in cellular function and activity.
Biological Activity
(R)-2-((2-Aminothieno[3,2-D]pyrimidin-4-YL)amino)pentan-1-OL is a compound that belongs to the thienopyrimidine class, known for its diverse biological activities. This article reviews the biological activities associated with this compound, focusing on its potential as an antimicrobial, anticancer, and anti-inflammatory agent.
Synthesis and Structure
The synthesis of thienopyrimidine derivatives often involves methods such as palladium-catalyzed cross-coupling reactions, which allow for the modification of the molecular scaffold to enhance biological activity. The structural variations at different positions of the thienopyrimidine core significantly influence the biological properties of these compounds .
Antimicrobial Activity
Thienopyrimidine derivatives exhibit a broad spectrum of antimicrobial activities. Studies have shown that various derivatives possess significant antibacterial, antifungal, and antiparasitic properties. For instance, compounds derived from thienopyrimidines have demonstrated effectiveness against strains such as Staphylococcus aureus and Candida albicans with minimum inhibitory concentrations (MICs) ranging from 4 to 16 µg/mL .
| Compound | MIC (µg/mL) | Activity Type |
|---|---|---|
| 3a | 4 | Antibacterial |
| 4a | 8 | Antifungal |
| 6b | 16 | Antiparasitic |
Anticancer Activity
Research indicates that thienopyrimidine derivatives have promising anticancer properties. For example, a study reported that certain derivatives exhibited cytotoxic effects against cancer cell lines such as HepG-2 and MCF-7. The most potent compounds showed IC50 values significantly lower than those of standard chemotherapeutics like doxorubicin .
| Compound | IC50 (nM) | Cancer Cell Line |
|---|---|---|
| 3a | 27 | HepG-2 |
| 5a | 9.66 | MCF-7 |
| 9b | 7.27 | MCF-7 |
Anti-inflammatory Activity
The anti-inflammatory potential of thienopyrimidine derivatives has also been explored. Some compounds have shown significant inhibition of nitric oxide production in macrophages, indicating their ability to modulate inflammatory responses effectively. This activity is crucial in developing treatments for chronic inflammatory diseases .
Structure-Activity Relationship (SAR)
The biological activity of thienopyrimidine derivatives can be attributed to specific structural features:
- Substituents at Positions : Variations at positions C2, C4, C6, and C7 of the thienopyrimidine core have been shown to enhance activity against various biological targets.
- Functional Groups : The presence of amino groups and hydroxyl groups has been linked with increased potency in antimicrobial and anticancer activities.
Case Studies
- Antiplasmodial Activity : A derivative of thienopyrimidine was tested against Plasmodium falciparum and showed promising results with improved selectivity for parasite enzymes over human counterparts .
- Cytotoxicity Evaluation : A series of newly synthesized compounds were evaluated for their cytotoxic effects against multiple cancer cell lines, revealing that modifications in the thienopyrimidine structure could lead to enhanced cytotoxicity compared to existing treatments .
Comparison with Similar Compounds
Core Heterocyclic Modifications
The thieno[3,2-d]pyrimidine core in the target compound contrasts with analogs such as:
- Pyrimido[4,5-d]pyrimidin-3(2H)-yl (e.g., compound 7h from ), which incorporates an additional pyrimidine ring.
- Pyrimidin-4-yl derivatives (e.g., DB07054 in ), which lack sulfur in the fused ring system. The thieno group enhances electron density and may improve binding to cysteine-rich targets .
Substituent Analysis
Stereochemical Considerations
- The (R)-pentan-1-ol configuration in the target compound contrasts with the (S)-1-(dimethylamino) group in compound 7h (). Enantiomeric differences can alter target engagement; for example, (R)-configurations in alcohols often improve binding to kinases or GPCRs .
- In Example 427 (), multiple stereocenters (e.g., 2S,3R,4S,5S) highlight the importance of 3D conformation for activity, a feature less pronounced in the target compound’s simpler structure .
Pharmacological Action
While the target compound’s mechanism remains uncharacterized in the evidence, analogs provide clues:
- Compound 7h () includes valyl-pyrrolidine motifs, often seen in protease inhibitors, hinting at divergent target pathways .
Q & A
Basic Research Questions
Q. What spectroscopic techniques are most effective for characterizing (R)-2-((2-Aminothieno[3,2-D]pyrimidin-4-YL)amino)pentan-1-OL, and how should data interpretation be approached?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : Use - and -NMR to resolve stereochemistry and confirm substituent positions. For example, coupling constants in -NMR can differentiate between axial and equatorial protons in heterocyclic systems (e.g., thienopyrimidine rings) .
- High-Resolution Mass Spectrometry (HRMS) : Validate molecular weight and isotopic patterns to confirm purity.
- Infrared (IR) Spectroscopy : Identify functional groups (e.g., -NH, -OH) via characteristic stretching frequencies.
- Data Interpretation : Cross-reference spectral data with synthetic intermediates (e.g., ketene-(S,S)-acetals in annulation reactions) to confirm structural integrity .
Q. What are the critical safety considerations when handling this compound in laboratory settings?
- Methodological Answer :
- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact.
- Ventilation : Use fume hoods during synthesis to mitigate inhalation risks, especially with volatile solvents.
- Storage : Store in airtight containers at 2–8°C to prevent degradation. Monitor for discoloration or precipitate formation as signs of instability .
- Spill Management : Neutralize spills with inert absorbents (e.g., vermiculite) and dispose of as hazardous waste .
Advanced Research Questions
Q. How can researchers optimize the synthetic yield of this compound while minimizing side reactions?
- Methodological Answer :
- Reagent Screening : Test alternative catalysts (e.g., Pd/C vs. CuI) for coupling reactions to reduce byproducts.
- Solvent Optimization : Use polar aprotic solvents (e.g., DMF or DMSO) to enhance solubility of intermediates.
- Temperature Control : Employ microwave-assisted synthesis for rapid, uniform heating to suppress decomposition .
- Purification : Use preparative HPLC with C18 columns to isolate the target compound from regioisomeric impurities .
Q. What methodological approaches are recommended for resolving contradictions in stability data across different experimental conditions?
- Methodological Answer :
- Controlled Degradation Studies : Expose the compound to stressors (light, heat, humidity) and monitor degradation via LC-MS. Compare results to identify instability triggers .
- Matrix Effects Analysis : Use spiked matrices (e.g., biological fluids or synthetic buffers) to assess how environmental factors alter stability .
- Statistical Validation : Apply multivariate analysis (e.g., PCA) to distinguish experimental noise from genuine instability trends .
Q. How should researchers design experiments to validate the proposed mechanisms of action for this compound in biological systems?
- Methodological Answer :
- Target Engagement Assays : Use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to measure binding affinity to putative targets (e.g., kinases) .
- Cellular Phenotyping : Perform RNA-seq or proteomics on treated vs. untreated cells to identify downstream pathways.
- In Vivo Validation : Use knockout models or siRNA silencing to confirm target specificity in disease-relevant assays .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
